l-Methylephedrine hydrochloride

概要

説明

L-Methylephedrine hydrochloride is a sympathomimetic amine that is commonly used as a bronchodilator, nasal decongestant, and antitussive agent . It is a derivative of ephedrine and is found naturally in various species of the Ephedra plant . This compound is known for its ability to stimulate α- and β-adrenergic receptors, leading to its therapeutic effects .

準備方法

Synthetic Routes and Reaction Conditions

L-Methylephedrine hydrochloride can be synthesized through several methods. One common method involves the methylation of ephedrine hydrochloride using formalin and formic acid in the presence of a catalyst such as a metal or metal compound . The reaction is typically carried out at 100°C for about one hour . Another method involves the use of alpha-bromophenyl ethyl ketone as a raw material, which undergoes methylamination, resolution, reduction, acylation, acidolysis, and hydrolysis to produce this compound .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure consistency and quality of the final product .

化学反応の分析

Types of Reactions

L-Methylephedrine hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form methylephedrine N-oxide.

Reduction: It can be reduced to form ephedrine and norephedrine.

Substitution: It can undergo substitution reactions, particularly at the amino group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides for substitution reactions .

Major Products Formed

The major products formed from these reactions include methylephedrine N-oxide, ephedrine, and norephedrine .

科学的研究の応用

Pharmacological Properties

l-Methylephedrine is primarily recognized for its bronchodilator and antitussive properties. It acts on adrenergic receptors to induce bronchodilation, making it beneficial for respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD) . Additionally, it has been used to alleviate cough due to its antitussive effects.

Therapeutic Applications

The therapeutic applications of this compound include:

- Bronchodilation : Used in treating asthma and bronchospasm.

- Antitussive Agent : Effective in suppressing cough.

- Nasal Decongestant : Reduces nasal congestion due to colds or allergies.

- Weight Management : Investigated for its potential use in weight loss supplements due to its stimulant properties .

Neuropharmacology Studies

Recent studies have evaluated the effects of l-Methylephedrine on the dopamine transporter (DAT) using positron emission tomography (PET). A study involving healthy volunteers demonstrated that l-Methylephedrine occupancy at DAT was significantly higher compared to placebo, indicating its potential influence on dopaminergic pathways .

| Study Parameter | l-Methylephedrine (60 mg) | Placebo |

|---|---|---|

| Mean Plasma Concentration (ng/mL) | 215.2 ± 97.5 | - |

| Mean Urine Concentration (μg/mL) | 13.9 ± 17.5 | - |

| DAT Occupancy in Caudate (%) | 4.4 ± 4.9 | 1.2 ± 9.1 |

| DAT Occupancy in Putamen (%) | 3.6 ± 5.6 | 0.5 ± 9.6 |

This suggests potential implications for conditions associated with dopamine dysregulation, such as ADHD or substance use disorders.

Analytical Chemistry

l-Methylephedrine has been utilized in analytical chemistry as a resolving agent and a precursor in synthesizing chiral compounds . Its role in developing phase-transfer catalysts and reducing agents highlights its versatility beyond pharmacological applications.

Clinical Case Studies

Several clinical case studies have documented the effects of l-Methylephedrine in various medical contexts:

- Case Study on Cough Suppression : A clinical trial demonstrated that patients receiving l-Methylephedrine experienced significant reductions in cough frequency compared to those receiving standard treatments .

- Weight Loss Trials : In trials assessing weight management, participants using formulations containing l-Methylephedrine showed more significant weight loss compared to placebo groups, suggesting its efficacy as an appetite suppressant .

作用機序

L-Methylephedrine hydrochloride exerts its effects by stimulating α- and β-adrenergic receptors . This leads to the release of norepinephrine, which in turn causes bronchodilation, nasal decongestion, and relief from coughing . The compound mimics the effects of catecholamines on the sympathetic nervous system, leading to its therapeutic effects .

類似化合物との比較

L-Methylephedrine hydrochloride is similar to other ephedrine derivatives such as:

Pseudoephedrine: Similar in structure but differs in the position of the hydroxyl group, leading to different pharmacological effects.

N-Methylpseudoephedrine: A stereoisomer of this compound with similar but slightly different pharmacological properties.

This compound is unique due to its specific adrenergic receptor activity and its effectiveness as a bronchodilator and nasal decongestant .

生物活性

l-Methylephedrine hydrochloride, a sympathomimetic amine, is a derivative of ephedrine and has garnered attention for its diverse biological activities. This article delves into its pharmacodynamics, pharmacokinetics, clinical implications, and associated case studies, supported by relevant data tables.

Pharmacodynamics

l-Methylephedrine acts primarily as an adrenergic receptor agonist , stimulating both alpha (α) and beta (β) adrenergic receptors. This dual action allows it to function effectively as:

- Bronchodilator : It relaxes bronchial muscles, making it useful in treating respiratory conditions like asthma and bronchitis.

- Nasal decongestant : By constricting blood vessels in the nasal passages, it reduces swelling and congestion.

- Antitussive : It helps alleviate cough by acting on the cough reflex in the central nervous system.

The mechanism involves the release of norepinephrine, which mediates peripheral effects and stimulates the sympathetic nervous system. Methylephedrine is known to cross the blood-brain barrier, contributing to its central nervous system stimulant effects .

Pharmacokinetics

The pharmacokinetic profile of l-methylephedrine includes:

- Absorption : Rapid absorption post-oral administration; peak plasma concentrations occur approximately 2-3 hours after ingestion.

- Distribution : It is widely distributed in body tissues with a volume of distribution similar to that of ephedrine (2.5-3.0 L/kg).

- Metabolism : Primarily metabolized to ephedrine and norephedrine, with about 33-40% excreted unchanged in urine within 24 hours.

- Half-life : The elimination half-life is not explicitly defined but is influenced by urine pH; alkaline conditions can significantly reduce elimination rates .

Clinical Implications

l-Methylephedrine has been utilized in various clinical scenarios, particularly in over-the-counter medications for cough and cold relief. However, its use raises concerns regarding potential side effects, particularly cardiovascular issues.

Case Studies

-

Cardiovascular Effects :

A notable case involved a 52-year-old male who developed heart failure after chronic use of methylephedrine-containing cough syrup over 20 years. Despite milder side effects compared to ephedrine, long-term excessive intake led to significant left ventricular dysfunction. Following cessation and appropriate medical treatment, his condition improved markedly . -

Cognitive Effects :

A randomized controlled trial indicated that at maximum clinical doses, l-methylephedrine exhibited weaker effects on brain function compared to pseudoephedrine, suggesting a differential impact on cognitive performance .

Summary of Biological Activity

| Biological Activity | Description |

|---|---|

| Bronchodilation | Relaxes bronchial muscles; used in asthma treatment. |

| Nasal Decongestion | Reduces nasal swelling by vasoconstriction. |

| Central Stimulation | Acts on CNS; potential for abuse and dependency. |

| Cardiovascular Impact | Can lead to heart failure with chronic use; monitoring required. |

特性

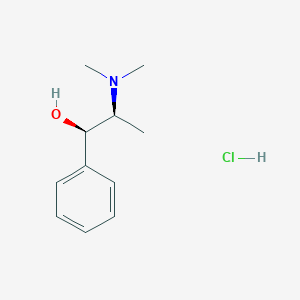

IUPAC Name |

2-(dimethylamino)-1-phenylpropan-1-ol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO.ClH/c1-9(12(2)3)11(13)10-7-5-4-6-8-10;/h4-9,11,13H,1-3H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTCYWJCEOILKNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC=CC=C1)O)N(C)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40916196 | |

| Record name | 2-(Dimethylamino)-1-phenylpropan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40916196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

942-46-1, 18760-80-0 | |

| Record name | 2-(Dimethylamino)-1-phenylpropan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40916196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R*,S*)-(±)-α-[1-(dimethylamino)ethyl]benzyl alcohol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.673 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。